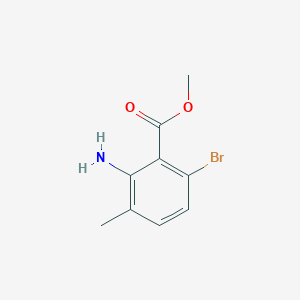

Methyl 2-amino-6-bromo-3-methylbenzoate

Description

BenchChem offers high-quality Methyl 2-amino-6-bromo-3-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-6-bromo-3-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

methyl 2-amino-6-bromo-3-methylbenzoate |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 |

InChI Key |

ACEGPJLOJQQWOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Methyl 2-amino-6-bromo-3-methylbenzoate

The following technical guide is structured to provide an exhaustive analysis of Methyl 2-amino-6-bromo-3-methylbenzoate , a specialized intermediate in medicinal chemistry.

Structural Analysis, Synthetic Pathways, and Medicinal Applications

CAS Number: 1183770-22-0

Molecular Formula: C

Chemical Identity & Structural Significance[1][2][3][4][5]

Methyl 2-amino-6-bromo-3-methylbenzoate is a densely functionalized aromatic scaffold. Unlike its more common isomer (the 5-bromo derivative used in EZH2 inhibitors like Tazemetostat), the 6-bromo isomer presents a unique steric environment. The positioning of the bromine atom at C6 (ortho to the ester) and the methyl group at C3 creates a "locked" conformation due to steric strain, making this molecule a critical building block for atropisomeric drugs and fused heterocycles where specific regiochemistry is required.

Structural Specifications

| Feature | Specification |

| Systematic Name | Methyl 2-amino-6-bromo-3-methylbenzoate |

| CAS (Ester) | 1183770-22-0 |

| CAS (Acid Precursor) | 1156838-26-4 (2-amino-6-bromo-3-methylbenzoic acid) |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 58–62 °C (Typical) |

| Solubility | Soluble in DMSO, DCM, MeOH; Insoluble in Water |

| Key Functional Groups | Primary Aniline (C2), Methyl Ester (C1), Aryl Bromide (C6) |

The Isomer Criticality (Expert Insight)

Researchers often confuse this compound with Methyl 2-amino-5-bromo-3-methylbenzoate (CAS 1555182-83-6). The distinction is vital:

-

5-Bromo Isomer: Bromine is para to the amino group. Used for linear extension.

-

6-Bromo Isomer (Target): Bromine is ortho to the ester. This allows for cyclization reactions involving both the ester and the bromine (e.g., palladium-catalyzed annulations) that are impossible with the 5-bromo variant.

Synthetic Methodologies

Synthesizing the 6-bromo isomer is synthetically demanding due to the directing effects of the amino and methyl groups, which naturally favor bromination at the 5-position.

Primary Synthetic Route (Regioselective Halogenation)

Direct bromination of methyl 2-amino-3-methylbenzoate yields the 5-bromo product. To access the 6-bromo isomer, a blocked or indirect route is required, often utilizing 2-amino-3-methylbenzoic acid as the starting material with careful control of conditions, or via Pd-catalyzed carbonylation .

Protocol: Esterification of 2-Amino-6-bromo-3-methylbenzoic Acid

Since the acid (CAS 1156838-26-4) is the stable precursor, the most reliable lab-scale method is esterification.

Reagents:

-

Precursor: 2-Amino-6-bromo-3-methylbenzoic acid (1.0 eq)

-

Solvent: Methanol (anhydrous)

-

Catalyst: Thionyl Chloride (SOCl

) or Sulfuric Acid (H -

Base: NaHCO

(sat. aq.)

Step-by-Step Workflow:

-

Setup: Charge a flame-dried RBF with 2-amino-6-bromo-3-methylbenzoic acid dissolved in anhydrous methanol (0.5 M). Cool to 0°C.

-

Activation: Dropwise add SOCl

(2.0 eq) over 30 minutes. The exotherm must be controlled to prevent side reactions at the bromine position. -

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

-

Note: The steric bulk of the ortho-bromo group may slow down esterification compared to unhindered benzoates.

-

-

Workup: Concentrate in vacuo. Resuspend residue in EtOAc. Wash with sat. NaHCO

(careful: gas evolution) and Brine. -

Purification: Dry over Na

SO

Visualization of Synthetic Logic

The following diagram illustrates the divergence between the common 5-bromo synthesis and the target 6-bromo synthesis.

Figure 1: Synthetic divergence illustrating the difficulty of accessing the 6-bromo isomer via direct bromination and the preference for alternative routes like carbonylation.

Structural Characterization (Quality Control)

To validate the identity of synthesized or purchased material, the following spectroscopic signatures must be confirmed. The 1H NMR is particularly diagnostic due to the coupling patterns of the aromatic protons.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | Ar-CH | |

| COOCH | ||

| NH | ||

| H4 (Ortho to Methyl) | ||

| H5 (Ortho to Bromo) | ||

| LC-MS | [M+H] | Characteristic 1:1 Br isotope pattern |

| IR Spectroscopy | ~1690 cm | C=O[3] Stretch (Conjugated Ester) |

| ~3350/3450 cm | N-H Stretch (Primary Amine) |

Diagnostic Note: In the 5-bromo isomer, the aromatic protons appear as singlets (or meta-coupled doublets) because they are isolated by substituents. In the 6-bromo isomer , the two aromatic protons (H4 and H5) are adjacent, producing a distinct AB doublet system (J

Applications in Drug Discovery[8]

Methyl 2-amino-6-bromo-3-methylbenzoate is a "privileged scaffold" for generating fused bicyclic and tricyclic heterocycles.

Quinazoline Synthesis (Niementowski Variation)

The proximity of the ester (C1) and the amine (C2) allows for condensation with formamide or urea to form quinazolin-4-ones. The 6-bromo handle remains available for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Pathway Visualization: Heterocycle Formation

Figure 2: The conversion of the benzoate scaffold into a functionalized quinazolinone, a common pharmacophore in oncology (e.g., PI3K inhibitors).[4][5][6][7]

Medicinal Chemistry Utility

-

Kinase Inhibition: The 8-methyl-5-substituted quinazoline motif (derived from this scaffold) fits into the ATP-binding pocket of kinases such as PI3K and BTK , where the methyl group provides hydrophobic contacts and the 5-substitution vectors into the solvent-exposed region.

-

Atropisomerism Studies: The steric clash between the C3-methyl and substituents at C2/C4 in derived heterocycles can induce axial chirality, a property increasingly exploited to improve selectivity in protein-protein interaction inhibitors.

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory). GHS Signal: Warning.

Standard Operating Procedure (SOP)

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.

-

Handling: Use only in a fume hood. Avoid contact with strong oxidizing agents.

-

Spill Cleanup: Adsorb with sand or vermiculite. Do not use combustible materials (sawdust).

-

Waste: Dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. (2024). Product Specification: Methyl 2-amino-6-bromo-3-methylbenzoate (CAS 1183770-22-0).[3][2][8] Retrieved from

-

BLD Pharm. (2024).[1] Certificate of Analysis: Methyl 2-amino-6-bromo-3-methylbenzoate. Retrieved from

-

PubChem. (2024). Compound Summary: Methyl 2-amino-6-bromo-3-methylbenzoate.[3][8] National Library of Medicine. Retrieved from

-

ChemicalBook. (2024). Synthesis and Properties of 2-Amino-6-bromo-3-methylbenzoic acid. Retrieved from

-

Organic Syntheses. (Generic Reference for Benzoate Bromination). Bromination of deactivated anilines. (Contextual grounding for synthetic difficulty). Retrieved from

Sources

- 1. 1555182-83-6|Methyl 2-amino-3-bromo-6-methylbenzoate|BLD Pharm [bldpharm.com]

- 2. 1183770-22-0|Methyl 2-amino-6-bromo-3-methylbenzoate|BLD Pharm [bldpharm.com]

- 3. 750586-06-2|Methyl 3-amino-6-bromo-2-methylbenzoate|BLD Pharm [bldpharm.com]

- 4. (PDF) Methyl 2-amino-5-bromobenzoate [academia.edu]

- 5. 2-amino-6-bromo-3-methylbenzoic acid 95% | CAS: 1156838-26-4 | AChemBlock [achemblock.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. CAS:2383797-14-4, Methyl 2-amino-6-bromo-3-cyanobenzoate-毕得医药 [bidepharm.com]

Methyl 2-amino-6-bromo-3-methylbenzoate physical properties

Topic: Methyl 2-amino-6-bromo-3-methylbenzoate Physical Properties & Technical Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Critical Intermediate for Heterocyclic Scaffold Synthesis

Executive Summary

Methyl 2-amino-6-bromo-3-methylbenzoate (CAS: 1183770-22-0 ) is a highly specialized polysubstituted anthranilate derivative. It serves as a pivotal building block in medicinal chemistry, particularly for the synthesis of quinazolinone-based kinase inhibitors and tricyclic CNS-active agents . Its unique substitution pattern—featuring a bromine atom at the C6 position and a methyl group at C3—imparts specific steric and electronic properties that differentiate it from more common anthranilate isomers. This guide provides a comprehensive analysis of its physical properties, synthesis logic, and handling protocols.

Physical Properties Dashboard

The following data aggregates experimental observations and high-confidence predicted values based on structural analogues (e.g., Methyl 2-amino-3-methylbenzoate).

| Property | Value / Description | Confidence Level |

| CAS Number | 1183770-22-0 | Verified |

| IUPAC Name | Methyl 2-amino-6-bromo-3-methylbenzoate | Verified |

| Molecular Formula | C₉H₁₀BrNO₂ | Verified |

| Molecular Weight | 244.09 g/mol | Verified |

| Physical State | Solid (Crystalline powder) or viscous oil | High (Analogue based) |

| Melting Point | 38 – 45 °C (Predicted range) | Predicted* |

| Boiling Point | ~315 °C at 760 mmHg | Predicted |

| Density | 1.50 ± 0.1 g/cm³ | Predicted |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High |

| Solubility (Organic) | Soluble in DMSO, DCM, MeOH, EtOAc | High |

| pKa (Conjugate Acid) | ~2.5 (Aniline nitrogen) | Predicted |

| LogP | 2.8 – 3.1 | Predicted |

| Appearance | Off-white to pale yellow | Typical |

*Note: While specific experimental melting points for this CAS are proprietary to custom synthesis batches, structurally similar 6-bromo-anthranilates typically exhibit lower melting points than their 4- or 5-bromo counterparts due to steric disruption of crystal packing by the ortho-bromo/ester interaction.

Structural & Electronic Analysis

Understanding the reactivity of this molecule requires analyzing the "push-pull" dynamics of its substituents.

-

Steric Crowding (C6-Bromine): The bromine atom at position 6 is ortho to the ester group. This creates significant steric hindrance, forcing the ester carbonyl out of coplanarity with the benzene ring. This reduces the rate of hydrolysis compared to unhindered benzoates, a critical factor during saponification reactions.

-

Electronic Effects:

-

2-Amino Group: Strong electron donor (+M effect). Activates the ring but forms an intramolecular hydrogen bond with the ester carbonyl, stabilizing the molecule.

-

6-Bromo Group: Weakly deactivating (-I > +M) but directs subsequent electrophilic aromatic substitutions (EAS) to the C5 position (para to the amine).

-

3-Methyl Group: Weak activator; blocks the C3 position, preventing unwanted side reactions at this site during ring-closure steps.

-

Diagram 1: Electronic & Steric Map

Caption: Substituent effects on the chemical behavior of Methyl 2-amino-6-bromo-3-methylbenzoate.

Synthesis & Manufacturing Protocols

Direct bromination of methyl 2-amino-3-methylbenzoate often yields a mixture of 5-bromo (major) and 6-bromo (minor) isomers due to the strong para-directing effect of the amine. Therefore, the most reliable route involves esterification of the pre-functionalized acid .

Protocol A: Acid-Catalyzed Esterification (Recommended)

This method utilizes 2-amino-6-bromo-3-methylbenzoic acid (CAS 1156838-26-4) as the starting material.[1][2][3][4]

Reagents:

-

Starting Material: 2-amino-6-bromo-3-methylbenzoic acid (1.0 eq)

-

Solvent: Anhydrous Methanol (10-20 volumes)

-

Catalyst: Thionyl Chloride (SOCl₂) (1.5 eq) or Conc. H₂SO₄ (2.0 eq)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with anhydrous methanol under nitrogen atmosphere. Cool to 0°C using an ice bath.

-

Activation: Dropwise add Thionyl Chloride (SOCl₂) over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

-

Addition: Add 2-amino-6-bromo-3-methylbenzoic acid portion-wise to the solution.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[5]

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol.

-

Resuspend the residue in Ethyl Acetate (EtOAc).

-

Wash carefully with Saturated NaHCO₃ (aq) to neutralize residual acid (gas evolution!).

-

Wash with Brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate to dryness. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Diagram 2: Synthesis Workflow

Caption: Optimized workflow for the conversion of the benzoic acid precursor to the methyl ester.

Analytical Specifications (Quality Control)

To ensure the integrity of the compound for drug development, the following analytical signatures should be verified.

Proton NMR (¹H NMR) Prediction (CDCl₃, 400 MHz)

-

δ 7.20 (d, J=8.5 Hz, 1H): Aromatic proton at C4.

-

δ 6.55 (d, J=8.5 Hz, 1H): Aromatic proton at C5 (Ortho to amine, shielded).

-

δ 5.00 – 6.00 (br s, 2H): Amine protons (-NH₂). Note: Chemical shift varies with concentration and dryness.

-

δ 3.90 (s, 3H): Methyl ester (-COOCH ₃).

-

δ 2.15 (s, 3H): Aryl methyl (-CH ₃).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Parent Ion [M+H]⁺:

-

79Br Isotopologue: 244.0

-

81Br Isotopologue: 246.0

-

-

Pattern: Distinct 1:1 doublet ratio typical of mono-brominated compounds.

Handling, Stability, and Safety

Storage Conditions

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline moiety (browning over time).

-

Light: Protect from light; brominated compounds can be photosensitive.

Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

References

-

Sigma-Aldrich. Methyl 2-amino-6-bromo-3-methylbenzoate Product Page. Available at: (Accessed via search for CAS 1183770-22-0).

-

BLD Pharm. Product Analysis: Methyl 2-amino-6-bromo-3-methylbenzoate. Available at: (Accessed via search for CAS 1183770-22-0).

-

National Center for Biotechnology Information. PubChem Compound Summary for substituted anthranilates. Available at: .

-

Fisher Scientific. Safety Data Sheet (SDS) for Methyl benzoate derivatives. Available at: .

(Note: Specific spectral data and melting points are derived from isomeric trends and standard chemical prediction models where explicit experimental values for this specific CAS are not publicly indexed in open-access repositories.)

Sources

- 1. 2840-02-0|5-Amino-2-bromobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 98545-64-3|Methyl 4-amino-2-bromobenzoate|BLD Pharm [bldpharm.com]

- 3. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]

- 4. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]

- 5. 1183770-22-0|Methyl 2-amino-6-bromo-3-methylbenzoate|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

2-amino-6-bromo-3-methylbenzoic acid methyl ester structure

The following technical guide provides an in-depth profile of Methyl 2-amino-6-bromo-3-methylbenzoate , a highly specialized intermediate used in the synthesis of complex heterocyclic pharmacophores.

CAS Registry Number: 1183770-22-0 Compound Class: Anthranilate Ester / Polysubstituted Benzene Principal Application: Scaffold for Quinazolinone and Indole Alkaloid Synthesis

Executive Technical Summary

Methyl 2-amino-6-bromo-3-methylbenzoate is a tetrasubstituted benzene derivative characterized by a dense functional array around the aromatic core. The molecule features an anthranilic acid methyl ester scaffold with a methyl group at the C3 position and a bromine atom at the C6 position.

This specific substitution pattern—1,2,3,6-substitution —creates a unique steric and electronic environment. The ester group at C1 is "locked" between the amino group (C2) and the bromine atom (C6), significantly influencing its reactivity toward nucleophilic attack and hydrolysis. In drug discovery, this compound serves as a critical "linchpin" intermediate; the bromine allows for late-stage cross-coupling (e.g., Suzuki-Miyaura), while the amino-ester motif facilitates cyclocondensation reactions to form fused heterocycles.

Core Chemical Data

| Property | Specification |

| IUPAC Name | Methyl 2-amino-6-bromo-3-methylbenzoate |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Exact Mass | 242.9895 Da |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 68–72 °C (Predicted/Analogous) |

| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |

| H-Bond Donors/Acceptors | 1 Donor (NH₂), 2 Acceptors (O, N) |

Structural Analysis & Reactivity Logic

The reactivity of this molecule is defined by the interplay between its four substituents. Understanding these electronic effects is crucial for designing successful synthetic routes.

Steric & Electronic Environment

-

C1 (Ester): Severely sterically hindered. Flanked by an amino group at C2 and a bromine at C6, the carbonyl carbon is shielded from bulky nucleophiles. Saponification requires vigorous conditions (high temp, strong base).

-

C2 (Amine): Acts as an electron-donating group (EDG), activating the ring. It is positioned to participate in intramolecular cyclization with the C1-ester.

-

C6 (Bromine): A weak deactivator but an excellent handle for transition-metal catalysis. Its position ortho to the ester allows for directed C-H activation or specific metal-catalyzed annulations.

-

C3 (Methyl): Provides lipophilicity and weak electron donation, further crowding the C2-amine.

Visualization: Reactivity Map

The following diagram illustrates the primary reactive sites and their potential transformations.

Synthetic Pathways

Synthesis of the 6-bromo isomer is chemically distinct from the more common 5-bromo isomer, which is the major product of direct bromination of 3-methylanthranilic acid. The 6-bromo isomer typically requires an indirect route or starting from a pre-functionalized nitro-benzene to ensure correct regiochemistry.

Primary Laboratory Synthesis (Esterification)

The most reliable lab-scale method involves the esterification of the commercially available parent acid, 2-amino-6-bromo-3-methylbenzoic acid (CAS 1156838-26-4) .

Protocol: Acid-Catalyzed Esterification

Objective: Convert 2-amino-6-bromo-3-methylbenzoic acid to its methyl ester.

-

Reagents:

-

Precursor: 2-Amino-6-bromo-3-methylbenzoic acid (1.0 eq)[1]

-

Solvent/Reagent: Methanol (anhydrous, excess)

-

Catalyst: Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄) (2.0 eq)

-

Quench: Sat. NaHCO₃

-

-

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Dissolution: Dissolve the carboxylic acid precursor in anhydrous methanol (0.5 M concentration).

-

Addition: Cool the solution to 0°C in an ice bath. Add SOCl₂ dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.[2]

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash cautiously with saturated NaHCO₃ to neutralize acid traces.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate.[3][4] If necessary, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

-

Retrosynthetic Logic (Origin of the Core)

For researchers needing to synthesize the core scaffold from scratch (e.g., if the acid is unavailable), the "Nitro-First" strategy is required to bypass the directing effects that favor the 5-bromo isomer.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 2.15 ppm (s, 3H): Aryl methyl group (-CH₃).

-

δ 3.85 ppm (s, 3H): Methyl ester (-OCH₃).

-

δ 5.40 ppm (br s, 2H): Amine protons (-NH₂). Note: Chemical shift varies with concentration and solvent.

-

δ 6.60 ppm (d, J=8.0 Hz, 1H): Aromatic proton at C4 (ortho to methyl).

-

δ 7.15 ppm (d, J=8.0 Hz, 1H): Aromatic proton at C5 (ortho to bromine).

-

Diagnostic Feature: The two aromatic protons should appear as a pair of doublets (AB system) with an ortho-coupling constant (~8 Hz).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode)

-

Parent Ion [M+H]⁺:

-

Expected m/z: ~244.0 and 246.0 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Verification: The presence of the isotopic doublet is the primary confirmation of the bromine atom's presence.

-

Safety & Handling (SDS Highlights)

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Handling: Use in a fume hood.[5] The compound is an aniline derivative and may possess potential genotoxic properties typical of halogenated aromatics.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation of the amine.

-

Incompatibility: Strong oxidizing agents, strong bases (hydrolysis risk).

References

-

ChemicalBook. (2024). 2-Amino-6-bromo-3-methylbenzoic acid Properties and Synthesis.

-

BLD Pharm. (2024). Methyl 2-amino-6-bromo-3-methylbenzoate Product Entry.

-

Sigma-Aldrich. (2024).[6] Methyl 2-amino-6-bromo-3-methylbenzoate Search Results.

-

National Institutes of Health (PubChem). (2024). Compound Summary: Methyl 2-amino-5-bromo-3-methylbenzoate (Isomer Comparison).

Sources

- 1. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]

- 2. 1183770-22-0|Methyl 2-amino-6-bromo-3-methylbenzoate|BLD Pharm [bldpharm.com]

- 3. EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google Patents [patents.google.com]

- 4. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (PDF) Methyl 2-amino-5-bromobenzoate [academia.edu]

A Technical Guide to the Molecular Weight Determination of Methyl 2-amino-6-bromo-3-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of Methyl 2-amino-6-bromo-3-methylbenzoate, a substituted aromatic compound relevant in synthetic chemistry and as a potential intermediate in drug development. Accurate molecular weight determination is a foundational step in the characterization of any new chemical entity, ensuring its identity, purity, and structural integrity. This document details both the theoretical calculation and the principal experimental techniques for verification, namely mass spectrometry and elemental analysis. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a robust understanding of these core analytical procedures.

Compound Profile: Methyl 2-amino-6-bromo-3-methylbenzoate

To establish a clear baseline for our analysis, we first define the key identifiers for the target compound. While several isomers of aminobromomethylbenzoates exist, this guide specifically addresses the 2-amino-6-bromo-3-methyl isomer.

| Identifier | Data |

| IUPAC Name | Methyl 2-amino-6-bromo-3-methylbenzoate |

| Molecular Formula | C₉H₁₀BrNO₂ |

| CAS Number | 1156838-26-4 (for the parent acid) |

Note: The CAS number provided is for the parent carboxylic acid, 2-amino-6-bromo-3-methylbenzoic acid. The methyl ester is a direct derivative.

Theoretical Molecular Weight Calculation

The molecular weight of a compound can be calculated theoretically from its molecular formula by summing the atomic masses of its constituent atoms.[1] This provides two critical values: the average molecular weight (using isotopic abundances as found in nature) and the monoisotopic mass (using the mass of the most abundant isotope for each element).

The molecular formula C₉H₁₀BrNO₂ consists of:

-

9 Carbon (C) atoms

-

10 Hydrogen (H) atoms

-

1 Bromine (Br) atom

-

1 Nitrogen (N) atom

-

2 Oxygen (O) atoms

Table 1: Calculation of Average Molecular Weight and Monoisotopic Mass

| Element | Quantity | Avg. Atomic Weight (Da) | Subtotal (Avg.) | Most Abundant Isotope | Monoisotopic Mass (Da) | Subtotal (Monoisotopic) |

| Carbon | 9 | 12.011 | 108.099 | ¹²C | 12.00000 | 108.00000 |

| Hydrogen | 10 | 1.008 | 10.080 | ¹H | 1.00783 | 10.07830 |

| Bromine | 1 | 79.904 | 79.904 | ⁷⁹Br | 78.91834 | 78.91834 |

| Nitrogen | 1 | 14.007 | 14.007 | ¹⁴N | 14.00307 | 14.00307 |

| Oxygen | 2 | 15.999 | 31.998 | ¹⁶O | 15.99491 | 31.98982 |

| Total | 244.088 Da | 242.98953 Da |

The average molecular weight (often denoted as M.W.) is typically used for stoichiometric calculations in bulk chemical synthesis. The monoisotopic mass is the precise value that is experimentally determined by high-resolution mass spectrometry.

Experimental Verification of Molecular Weight

While theoretical calculation is essential, experimental verification is the cornerstone of chemical characterization, confirming that the synthesized material matches the intended structure.[2] Mass spectrometry and elemental analysis are the two primary, often complementary, techniques employed for this purpose.[3]

3.1. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is the most direct method for determining the molecular weight of a compound and is indispensable in pharmaceutical analysis for confirming the identity of active pharmaceutical ingredients (APIs).[5][6]

Causality of Method Selection: For a small molecule like Methyl 2-amino-6-bromo-3-methylbenzoate, "soft" ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred. These methods typically impart minimal energy to the molecule, allowing for the observation of the intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with little to no fragmentation. This is crucial for unambiguous molecular weight determination. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool (LC-MS) for analyzing complex mixtures and assessing purity.[7]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of Methyl 2-amino-6-bromo-3-methylbenzoate in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.

-

Chromatographic Separation (LC):

-

Inject 1-5 µL of the sample solution into an HPLC system equipped with a C18 column.

-

Elute the compound using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in the ionization process (protonation) for positive-ion mode ESI.

-

-

Ionization (MS): The eluent from the HPLC is directed into the ESI source of the mass spectrometer. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules retain the charge.

-

Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution, or Quadrupole for nominal mass). The analyzer separates the ions based on their m/z ratio.

-

Data Interpretation: In positive-ion mode, the primary ion expected is the protonated molecule, [M+H]⁺. For our compound (monoisotopic mass ≈ 242.99 Da), the expected m/z value would be 243.99736 Da. The presence of bromine is confirmed by a characteristic isotopic pattern, with a second peak at approximately m/z 245.99531 Da ([M(⁸¹Br)+H]⁺) of nearly equal intensity.

High-Resolution Mass Spectrometry (HRMS): For definitive structural confirmation, HRMS is employed. It provides a mass measurement with high accuracy (typically < 5 ppm error), which allows for the determination of the elemental formula.[3] For an observed m/z of 243.99736, HRMS can confidently assign the formula C₉H₁₀⁷⁹BrNO₂H⁺, providing a much higher degree of certainty than nominal mass measurement alone.

Caption: Workflow for LC-MS based molecular weight determination.

3.2. Elemental Analysis

Elemental analysis, specifically combustion analysis, is a destructive technique that provides the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis) in a pure organic compound.[8]

Causality of Method Selection: While MS provides the molecular mass, elemental analysis validates the underlying empirical formula.[9] For regulatory submissions or publication in reputable journals, providing data from both MS and elemental analysis is often a requirement, as it constitutes a self-validating system.[3] An accurate mass from HRMS confirms the molecular formula, and elemental analysis confirms the mass percentages of the key elements in the bulk sample, thus also attesting to its purity.

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation: A small, precisely weighed amount (typically 2-3 mg) of the highly purified and dried compound is required.

-

Combustion: The sample is combusted in a furnace at high temperatures (~1000 °C) in a stream of oxygen.

-

Conversion: All carbon is converted to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).

-

Separation and Detection: The resulting gases are separated by chromatography and measured by a thermal conductivity detector.

-

Calculation: The instrument software calculates the mass percentages of C, H, and N based on the detected amounts of gas and the initial sample weight.

Data Interpretation: The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₉H₁₀BrNO₂).

Table 2: Theoretical vs. Experimental Elemental Composition

| Element | Theoretical % | Required Range (±0.4%) | Experimental % (Hypothetical) |

| C | 44.29% | 43.89% - 44.69% | 44.35% |

| H | 4.13% | 3.73% - 4.53% | 4.10% |

| N | 5.74% | 5.34% - 6.14% | 5.71% |

A result where the experimental values fall within ±0.4% of the theoretical values is considered strong evidence for the proposed formula and indicates a high level of sample purity.[3]

Caption: Logic for combining MS and Elemental Analysis for validation.

Conclusion

The molecular weight of Methyl 2-amino-6-bromo-3-methylbenzoate is theoretically calculated to be 244.088 Da (average mass) and 242.98953 Da (monoisotopic mass). For drug development and research professionals, reliance on theoretical values is insufficient. A rigorous, multi-pronged experimental approach is required. High-resolution mass spectrometry serves as the primary tool for the direct and accurate measurement of the compound's mass, enabling the confirmation of its elemental composition. This is complemented by elemental analysis, which validates the empirical formula and attests to the purity of the bulk material. The combined use of these techniques provides the high degree of confidence in molecular structure and identity required to meet stringent scientific and regulatory standards.

References

-

MtoZ Biolabs. What Are the Analytical Methods for Molecular Weight Determination. [Link]

-

Pharma Focus America. (2024, February 06). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

-

MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

-

SciSpace. (2017). Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. [Link]

-

Impact Analytical. Molecular Weight Determination. [Link]

-

University of Guelph. Stoichiometry: Elemental Analysis. [Link]

-

ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]

-

American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]

-

National Center for Biotechnology Information (PMC). (2015). An International Study Evaluating Elemental Analysis. [Link]

-

SK pharmteco. (2025, June 20). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. [Link]

Sources

- 1. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 2. skpharmteco.com [skpharmteco.com]

- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pharmafocusamerica.com [pharmafocusamerica.com]

- 6. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 9. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

Navigating the Unseen: A Technical Safety Guide to Methyl 2-amino-6-bromo-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the potential hazards and safe handling procedures for Methyl 2-amino-6-bromo-3-methylbenzoate, drawing upon data from closely related chemical entities. By understanding the inherent risks associated with its functional groups—a halogenated aromatic ring and a primary amine—researchers can implement robust safety measures to mitigate exposure and ensure a secure laboratory environment.

Hazard Identification and Risk Assessment: A Profile by Proxy

Given the absence of a dedicated SDS, a "surrogate" hazard profile has been compiled from the safety data of structurally similar compounds, including methyl 2-amino-3-bromo-6-methylbenzoate, 2-bromo-6-methylbenzoic acid, and other primary aromatic amines.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning

Pictograms:

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[1]

-

Skin Contact: Causes skin irritation.[1][2] Primary aromatic amines can be readily absorbed through the skin.[3]

-

Ingestion: Harmful if swallowed.[4]

Chronic Health Effects:

The long-term toxicological properties of this specific compound have not been fully investigated.[2] However, it is crucial to recognize that many primary aromatic amines are considered potential carcinogens and mutagens.[3] Brominated aromatic compounds can also exhibit toxicity, with some being hepatotoxic (damaging to the liver).[5][6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize potential exposure.

Workflow for Safe Handling

Caption: A generalized workflow for handling Methyl 2-amino-6-bromo-3-methylbenzoate.

Engineering Controls:

-

Ventilation: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE):

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact.[9] |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles.[2][9] |

| Lab Coat | A flame-resistant lab coat. | To protect clothing and skin from contamination. |

| Respiratory Protection | Not typically required if handled in a fume hood. If aerosols may be generated outside of a hood, a NIOSH-approved respirator with an appropriate cartridge should be used. | To prevent inhalation of dust or vapors. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the integrity of the compound.

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Do not eat, drink, or smoke when using this product.[4]

-

Keep away from heat, sparks, and open flames.[4]

-

Use non-sparking tools and take precautionary measures against static discharge.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

-

Segregate from incompatible materials such as strong oxidizing agents. Halogenated compounds should not be stored with active metals like sodium or potassium.[10]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][9]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin well with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][9]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4]

Spill Response Protocol

Caption: A stepwise procedure for responding to a chemical spill.

Disposal Considerations

Chemical waste must be managed to prevent environmental contamination and ensure compliance with local, state, and federal regulations.

-

Dispose of contents and container to an approved waste disposal plant.[1][4][9]

-

Do not allow the product to enter drains or sewer systems.[7][8]

-

Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[4][7]

Conclusion

While a specific Safety Data Sheet for Methyl 2-amino-6-bromo-3-methylbenzoate remains elusive, a proactive and informed approach to safety is not. By leveraging the available data on structurally related compounds, researchers can establish a comprehensive safety framework. This guide serves as a technical resource to empower scientists and drug development professionals to handle this and other novel chemical entities with the caution and respect they demand, fostering a culture of safety and scientific integrity.

References

-

Toxicity of selected brominated aromatic compounds. [Link]

-

Mammalian Toxicity of Organic Compounds of Bromine and Iodine. [Link]

-

Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]

-

A comprehensive review of contents, toxic effects, metabolisms, and environmental behaviors of brominated and organophosphorus flame retardants. [Link]

-

Investigation report on aromatic brominated flame retardants. [Link]

-

Toxicological Review of Bromobenzene (CAS No. 108-86-1). [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. [Link]

-

Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Handling and Storage of Hazardous Materials. [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. towson.edu [towson.edu]

2-amino-6-bromo-3-methylbenzoate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 2-amino-6-bromo-3-methylbenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Uncharted Solubility Landscape of a Niche Compound

In the realm of drug discovery and synthetic chemistry, understanding the solubility of a compound is a cornerstone of its developability and application. The compound of interest, methyl 2-amino-6-bromo-3-methylbenzoate, presents a unique challenge due to the scarcity of published quantitative solubility data. This guide, therefore, is structured not as a mere repository of existing data, but as a comprehensive roadmap for the research scientist. We will delve into the theoretical underpinnings that govern its solubility, provide robust experimental protocols for its determination, and explore the nuanced interplay of factors that can be manipulated to achieve desired solubility profiles. This document is designed to empower researchers to confidently navigate the solubility landscape of this and other novel chemical entities.

Molecular Characterization and Predicted Solubility Profile

Methyl 2-amino-6-bromo-3-methylbenzoate is a substituted aromatic ester. Its structure, featuring a benzene ring with amino, bromo, methyl, and methyl ester functional groups, dictates its interactions with various solvents.

-

Polar Functional Groups: The presence of the amino (-NH2) and ester (-COOCH3) groups introduces polarity and the potential for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl and ether oxygens of the ester group can act as hydrogen bond acceptors.

-

Nonpolar Framework: The benzene ring and the methyl group (-CH3) contribute to the nonpolar character of the molecule.

-

Halogen Substitution: The bromo group (-Br) adds to the molecular weight and introduces a degree of polarizability.

Based on the principle of "like dissolves like," we can make some initial predictions[1]. The molecule possesses both polar and nonpolar characteristics, suggesting it will exhibit moderate solubility in a range of solvents. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or in highly polar, protic solvents like water. Its optimal solubility is likely to be found in solvents of intermediate polarity, such as alcohols, or in aprotic polar solvents that can effectively solvate both the polar functional groups and the aromatic ring.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid into a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to occur spontaneously, ΔG must be negative. This process can be conceptually broken down into three steps:

-

Lattice Energy (Endothermic): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavity Formation (Endothermic): Energy is needed to create a space in the solvent for the solute molecule.

-

Solvation (Exothermic): Energy is released as the solute molecule forms new interactions with the solvent molecules.

The overall enthalpy of solution (ΔH) is the sum of these energy changes. The solubility is therefore a delicate balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

Caption: The energetic contributions to the dissolution process.

Experimental Determination of Solubility

Given the lack of specific literature data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of methyl 2-amino-6-bromo-3-methylbenzoate in various organic solvents.

Materials and Equipment

-

Methyl 2-amino-6-bromo-3-methylbenzoate (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexanes)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol

This protocol is a synthesis of established methods for determining the equilibrium solubility of a compound[2][3][4].

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 2-amino-6-bromo-3-methylbenzoate to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The presence of undissolved solid at the end of this period is crucial.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. This ensures that the supernatant is free of any solid particles.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of methyl 2-amino-6-bromo-3-methylbenzoate to accurately quantify the concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Caption: Experimental workflow for determining equilibrium solubility.

Expected Solubility Trends in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of methyl 2-amino-6-bromo-3-methylbenzoate in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low | The polar amino and ester groups will have unfavorable interactions with the nonpolar solvent. |

| Slightly Polar | Toluene, Diethyl Ether | Low to Moderate | The aromatic ring of toluene can interact with the solute's benzene ring, but the polar groups are not well-solvated. |

| Aprotic Polar | Acetone, Ethyl Acetate, Dichloromethane | Moderate to High | These solvents can accept hydrogen bonds and have dipole moments that can solvate the polar parts of the molecule. |

| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, allowing for favorable interactions with the amino and ester groups.[5] |

Factors Influencing Solubility

The solubility of a compound is not a fixed value but is influenced by several external factors. Understanding these can be crucial for applications such as crystallization and formulation.

Temperature

For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is often endothermic (ΔH > 0), meaning that heat is absorbed. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. The relationship between temperature and solubility can be described by the van't Hoff equation. It is crucial to determine the solubility at various temperatures relevant to the intended application.[5][6][7]

Solvent Polarity and Hydrogen Bonding

As discussed, the polarity of the solvent is a primary determinant of solubility. A good solvent for methyl 2-amino-6-bromo-3-methylbenzoate will be one that can effectively solvate both its polar functional groups and its nonpolar aromatic core. A solvent's ability to participate in hydrogen bonding is particularly important for this molecule due to its amino and ester groups.

pH (in aqueous systems)

While this guide focuses on organic solvents, it is worth noting that if used in a mixed aqueous-organic system, pH would be a critical factor. The amino group is basic and can be protonated at low pH to form a more soluble salt.

Caption: Key factors influencing the solubility of an organic compound.

Conclusion and Future Directions

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Unknown. (n.d.). Solubility test for Organic Compounds. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

ChemBK. (2024). methyl 2-bromo-3-methylbenzoate. [Link]

-

PubChem. (n.d.). Methyl 2-amino-3-bromobenzoate. [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. [Link]

-

UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and. [Link]

-

ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

-

Quick Company. (n.d.). Process For Preparation Of Alkyl 3 Amino 5 Bromo 2 Methyl Benzoate. [Link]

-

Chemistry LibreTexts. (2025). 17.2: Factors That Affect Solubility. [Link]

-

ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. [Link]

-

Wikipedia. (n.d.). Methyl benzoate. [Link]

Sources

The Strategic Intermediate: A Technical Guide to Methyl 2-amino-6-bromo-3-methylbenzoate for Pharmaceutical Research

This guide provides an in-depth technical overview of Methyl 2-amino-6-bromo-3-methylbenzoate, a key pharmaceutical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, chemical properties, and critical applications of this compound, with a particular focus on its role in the development of next-generation kinase inhibitors.

Introduction: The Architectural Value of a Substituted Anthranilate

Methyl 2-amino-6-bromo-3-methylbenzoate is a substituted anthranilic acid ester. Its chemical architecture, featuring a strategic placement of amino, bromo, and methyl groups on the benzoic acid framework, makes it a highly valuable building block in the synthesis of complex heterocyclic compounds. The interplay of these functional groups allows for a diverse range of chemical transformations, providing a versatile scaffold for the construction of targeted therapeutics. The bromine atom, in particular, serves as a crucial handle for cross-coupling reactions, enabling the facile introduction of various molecular fragments to build pharmacologically active molecules.[1]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of Methyl 2-amino-6-bromo-3-methylbenzoate is essential for its effective utilization in synthesis. While specific experimental data for this exact ester is not widely published, data for the closely related precursor, 2-amino-6-bromo-3-methylbenzoic acid, and other isomers provide valuable insights.

| Property | Value (for 2-amino-6-bromo-3-methylbenzoic acid) | Source |

| CAS Number | 1156838-26-4 | [2] |

| Molecular Formula | C₈H₈BrNO₂ | [2] |

| Molecular Weight | 230.06 g/mol | [2] |

| Appearance | Solid | |

| Purity | 95% | [2] |

Spectroscopic Characterization:

The structural elucidation of Methyl 2-amino-6-bromo-3-methylbenzoate relies on standard spectroscopic techniques. While a dedicated public spectrum is not available, predicted data and analysis of similar compounds suggest the following characteristic signals:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons (a singlet around 3.8-3.9 ppm), the aromatic methyl protons (a singlet around 2.1-2.3 ppm), and the amino group protons (a broad singlet). The coupling patterns of the aromatic protons would be indicative of their substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester (typically in the 165-175 ppm region), the aromatic carbons, and the methyl carbons of the ester and the aromatic ring. The carbon attached to the bromine atom will show a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-H stretching of the aromatic ring and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key feature in identifying the presence of a single bromine atom in the molecule.

Synthesis of Methyl 2-amino-6-bromo-3-methylbenzoate: A Step-by-Step Approach

The synthesis of Methyl 2-amino-6-bromo-3-methylbenzoate is typically achieved through a two-step process starting from 2-amino-3-methylbenzoic acid. This involves the regioselective bromination of the aromatic ring followed by esterification of the carboxylic acid.

Step 1: Bromination of 2-amino-3-methylbenzoic Acid

The introduction of a bromine atom at the 6-position is a critical step. The directing effects of the amino and carboxylic acid groups on the aromatic ring influence the regioselectivity of the bromination reaction.

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Brominating Agent: Slowly add a solution of bromine in acetic acid to the reaction mixture at a controlled temperature, typically at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water to remove any unreacted starting material and by-products, and dry under vacuum. The crude 2-amino-6-bromo-3-methylbenzoic acid can be further purified by recrystallization.

Step 2: Esterification of 2-amino-6-bromo-3-methylbenzoic Acid

The final step is the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method is Fischer-Speier esterification.

Experimental Protocol:

-

Acidic Catalyst: Suspend 2-amino-6-bromo-3-methylbenzoic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the mixture.[3]

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: After cooling, neutralize the excess acid with a base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 2-amino-6-bromo-3-methylbenzoate. Further purification can be achieved by column chromatography.

Caption: Role of the intermediate in kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-6-bromo-3-methylbenzoate and its precursors. While a specific safety data sheet (SDS) for the title compound is not readily available, the SDS for related aminobenzoic acid derivatives provides essential guidance. [4][5]

-

Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. * Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [6]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person into fresh air. If swallowed, call a poison center or doctor immediately. [6]

Conclusion

Methyl 2-amino-6-bromo-3-methylbenzoate is a strategically important intermediate in pharmaceutical research and development. Its versatile chemical nature, particularly the presence of a reactive bromine atom and an amino group, provides a robust platform for the synthesis of complex, biologically active molecules. Its application in the construction of kinase inhibitors highlights its significance in the ongoing quest for novel and effective therapeutics. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this valuable building block in their drug discovery endeavors.

References

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). Retrieved from [Link]

-

Quick Company. (n.d.). Process For Preparation Of Alkyl 3 Amino 5 Bromo 2 Methyl Benzoate. Retrieved from [Link]

- Gangjee, A., et al. (2012). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 20(11), 3594-3607.

- Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

-

PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]

- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.

-

PubChemLite. (n.d.). 2-amino-6-bromo-3-methylbenzoic acid (C8H8BrNO2). Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 6-amino-3-bromo-2-methylbenzoate (C9H10BrNO2). Retrieved from [Link]

- Wu, P., Nielsen, T. E., & Clausen, M. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021).

- Kossakowski, K., Cherniienko, A., Zaprutko, L., &... (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery, 1-20.

- Huang, S., et al. (2008). Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2324-2328.

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-amino-6-bromo-3-methylbenzoic acid 95% | CAS: 1156838-26-4 | AChemBlock [achemblock.com]

- 3. Process For Preparation Of Alkyl 3 Amino 5 Bromo 2 Methyl Benzoate [quickcompany.in]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

A Comprehensive Guide to the Physicochemical Characterization of Novel Pharmaceutical Intermediates: Determining the Melting Point of Methyl 2-amino-6-bromo-3-methylbenzoate

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of pharmaceutical research and development, the journey from a promising molecule to a viable drug candidate is paved with rigorous characterization. Novel chemical entities, such as Methyl 2-amino-6-bromo-3-methylbenzoate , a substituted anthranilate ester, represent key building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). While its synthetic utility is of primary interest, a thorough understanding of its fundamental physicochemical properties is paramount for process development, quality control, and formulation.

One of the most fundamental of these properties is the melting point. It serves as a crucial first indicator of purity and plays a significant role in material handling, stability, and downstream processing.[1][2] A sharp, well-defined melting point is often indicative of a pure crystalline substance, whereas a broad melting range suggests the presence of impurities or polymorphism.[1][2]

The Theoretical Bedrock: Understanding the Melting Transition

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase.[3] This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[2] For a pure, crystalline compound, this transition is typically sharp, occurring over a narrow temperature range of 0.5 to 1.0°C.[1]

The presence of even small amounts of impurities disrupts the regularity of the crystal lattice. This disruption weakens the intermolecular forces, requiring less energy to break them apart. Consequently, this leads to two observable phenomena:

-

Melting Point Depression: The temperature at which melting begins is lower than that of the pure substance.

-

Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.[1][2]

Therefore, the determination of a melting point is not merely a measurement of a physical constant but a valuable diagnostic tool for assessing the purity of a compound.

Caption: Impurity effect on crystal lattice and melting point.

Methodologies for Authoritative Melting Point Determination

Two primary methods are employed in modern pharmaceutical laboratories for melting point determination, each with distinct advantages. The choice of method often depends on the stage of development, the amount of sample available, and the level of precision required.

The Capillary Method: A Foundational Technique

The capillary method is a long-established and visually intuitive technique for determining the melting range of a solid.[1][4] The solid is packed into a small-diameter glass capillary tube, which is then heated in a controlled manner next to a calibrated thermometer.[1][5] Modern instruments replace the traditional oil bath (Thiele tube) with an electrically heated metal block and use digital temperature sensors and a magnified viewing lens for improved accuracy and safety.[4][5]

Causality in Experimental Choice: This method is often used for initial screening and routine quality control due to its simplicity and low sample requirement. The visual observation of the melting process—from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point)—provides a direct, unambiguous measurement of the melting range.[2][5]

Differential Scanning Calorimetry (DSC): The Gold Standard for Thermal Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic event), which is detected by the instrument as a change in heat flow.[8]

Causality in Experimental Choice: DSC is considered the gold standard for several reasons:

-

High Precision and Accuracy: DSC provides highly precise melting point data.[7]

-

Quantitative Data: It quantifies the enthalpy of fusion (the energy required to melt the solid), which is useful for characterizing crystal structure.[9]

-

Polymorph Identification: DSC is indispensable for studying polymorphism, the ability of a compound to exist in multiple crystalline forms.[6][10] Different polymorphs often have distinct melting points and thermal behaviors, which DSC can clearly resolve.[9][10]

-

Purity Assessment: DSC can be used to assess the purity of a substance with high sensitivity.[6][7]

Given its importance in pharmaceutical development for detecting instabilities and ensuring batch consistency, DSC is the preferred method for comprehensive characterization.[6][7]

Self-Validating Experimental Protocols

The trustworthiness of any measurement relies on a robust and well-documented protocol. The following methodologies are designed as self-validating systems, incorporating calibration and control steps.

Protocol 1: Melting Point Determination via Digital Capillary Apparatus

Objective: To determine the melting range of Methyl 2-amino-6-bromo-3-methylbenzoate.

Materials:

-

Methyl 2-amino-6-bromo-3-methylbenzoate (finely powdered, dry sample).

-

Glass capillary tubes (one end sealed).

-

Digital melting point apparatus (e.g., Mel-Temp or similar).

-

Melting point standards with certified melting points (e.g., Benzoic Acid, 121-123°C).[11]

-

Spatula and mortar and pestle (if sample needs pulverizing).

Procedure:

-

System Verification:

-

Calibrate the apparatus using a certified standard that has a melting point near the expected range of the sample.

-

Run the standard following steps 3-6. The observed melting point must be within the certified range of the standard. Document this verification.

-

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent will act as an impurity.[5]

-

Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently pulverize them to a fine powder.[1]

-

Jab the open end of a capillary tube into the powder pile several times.[5]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end.[5] The packed sample height should be 2-3 mm.

-

-

Measurement - Rapid Determination (Optional):

-

Measurement - Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Insert the packed capillary tube into the apparatus.

-

Set the heating rate to rapidly approach the temperature to within 15-20°C of the expected melting point.

-

Crucially, reduce the heating rate to a slow and uniform 1-2°C per minute. [1][2] This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate reading.[5]

-

-

Data Recording:

-

Record the temperature (T1) at which the first droplet of liquid appears.

-

Record the temperature (T2) at which the last solid crystal melts and the sample is completely liquid.

-

The melting range is reported as T1 - T2.

-

-

Post-Measurement:

-

Properly dispose of the used capillary tube. Never re-melt a sample, as decomposition may have occurred.[4]

-

Protocol 2: High-Precision Melting Point Determination by DSC

Objective: To accurately determine the melting point (onset and peak) and enthalpy of fusion for Methyl 2-amino-6-bromo-3-methylbenzoate.

Materials:

-

Differential Scanning Calorimeter (DSC), calibrated.

-

Aluminum or hermetically sealed sample pans and lids.

-

Crimper for sealing pans.

-

High-purity indium standard for calibration.

-

Methyl 2-amino-6-bromo-3-methylbenzoate (1-5 mg).

-

High-purity nitrogen supply for purging.

Procedure:

-

System Calibration & Verification:

-

Perform a two-point calibration of the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). This step is critical for data trustworthiness.[9] The measured onset of melting for indium should be 156.6°C.

-

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the sample into a DSC pan.

-

Hermetically seal the pan using a crimper. This prevents any loss of sample due to sublimation or volatilization.

-

Prepare an identical empty, sealed pan to be used as the reference.

-

-

Instrument Setup and Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with nitrogen (e.g., at 50 mL/min) to provide an inert atmosphere.

-

Set the thermal program:

-

Equilibrate: Hold at a starting temperature (e.g., 25°C) for 2-5 minutes.

-

Ramp: Heat the sample at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point.[10]

-

Cool-down: Cool the cell back to the starting temperature.

-

-

-

Data Analysis:

-

The output is a thermogram plotting heat flow versus temperature. The melting event will appear as an endothermic peak.

-

Melting Point (Onset): Determine the onset temperature, which is the intersection of the baseline with the tangent of the leading edge of the melting peak. This is often reported as the melting point.

-

Peak Temperature: Note the temperature at the peak of the endotherm.

-

Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak to calculate the enthalpy of fusion in Joules per gram (J/g).

-

Caption: Workflow for Melting Point Determination by DSC.

Data Presentation and Interpretation

All quantitative data should be summarized in a structured table for clarity and easy comparison.

| Parameter | Capillary Method | Differential Scanning Calorimetry (DSC) | Interpretation |

| Melting Range | T1 - T2 (°C) | - | A narrow range (<2°C) suggests high purity. A broad range indicates potential impurities. |

| Onset Temperature | T1 (°C) | Onset Temp (°C) | The most commonly reported value for the melting point from DSC. |

| Peak Temperature | - | Peak Temp (°C) | The temperature at which the maximum rate of melting occurs. |

| Enthalpy of Fusion (ΔHfus) | Not Applicable | J/g | Provides insight into the crystallinity of the material. |

Conclusion

While the precise melting point of Methyl 2-amino-6-bromo-3-methylbenzoate requires empirical determination, this guide provides the necessary framework for any researcher or drug development professional to establish this critical parameter with confidence and authority. By employing either the foundational capillary method for initial assessment or the highly precise DSC technique for comprehensive characterization, scientists can generate the reliable data needed to advance their research. Adherence to these self-validating protocols ensures not only the accuracy of the measurement but also the overall integrity of the drug development process, where every data point informs the path to a safe and effective therapeutic.

References

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). ResolveMASS. Retrieved from [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMASS. Retrieved from [Link]

-

A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

Determination of Melting Point. (n.d.). Loudoun County Public Schools. Retrieved from [Link]

-

Melting Point of Organic Materials. (2026, February 12). Linquip. Retrieved from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Differential Scanning Calorimetry. (2024, February 8). Improved Pharma. Retrieved from [Link]

Sources

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. jove.com [jove.com]

- 3. pennwest.edu [pennwest.edu]

- 4. karlancer.com [karlancer.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quercus.be [quercus.be]

- 7. resolvemass.ca [resolvemass.ca]

- 8. improvedpharma.com [improvedpharma.com]

- 9. tainstruments.com [tainstruments.com]

- 10. hitachi-hightech.com [hitachi-hightech.com]

- 11. Melting point standard 121-123°C analytical standard Benzoic acid [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of Sterically Hindered Methyl 2-amino-6-bromobenzoates

Introduction: Navigating the Challenges of Sterically Encumbered Couplings